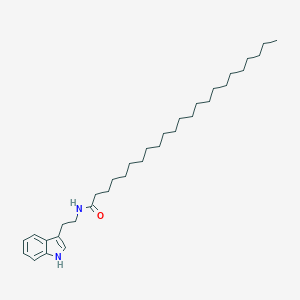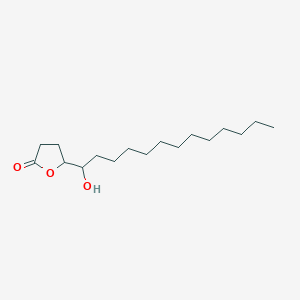
ピナコールボラン
概要
説明
科学的研究の応用
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
作用機序
Target of Action
Pinacolborane, also known as 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-, primarily targets alkenes , alkynes , aldehydes , ketones , and carboxylic acids . These compounds are the primary substrates that interact with Pinacolborane in various chemical reactions.
Mode of Action
Pinacolborane interacts with its targets through a process called hydroboration . In the presence of catalysts, Pinacolborane hydroborates alkenes and, less rapidly, alkynes . It also affects catalyst-free hydroboration of aldehydes, ketones, and carboxylic acids . The active hydride source in these reactions is the trialkoxyborohydride .
Biochemical Pathways
The primary biochemical pathway involved in the action of Pinacolborane is the reductive amination of carbonyl compounds . This process involves the reduction of ketones with Pinacolborane, catalyzed by NaOt-Bu at ambient temperature . The reaction is high yielding and general, providing complete conversion of aryl and dialkyl ketones .
Result of Action
The result of Pinacolborane’s action is the formation of boron-containing compounds . For example, dehydrogenation of Pinacolborane affords dipinacolatodiborane (B2pin2) . Moreover, Pinacolborane is used in borylation, a form of C-H activation .
Action Environment
The action of Pinacolborane can be influenced by various environmental factors. For instance, the reaction temperature and the weight ratio of reactants can affect the outcome of the reaction . Additionally, the presence of catalysts can significantly enhance the efficiency of the hydroboration process .
準備方法
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with borane (BH₃) in tetrahydrofuran (THF) solvent. The reaction typically proceeds at room temperature and yields pinacolborane as a colorless liquid .
Industrial Production Methods
Industrial production of pinacolborane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane reacts with alkenes and alkynes to form organoboranes.
Reduction: It reduces ketones and aldehydes to their corresponding alcohols.
Common Reagents and Conditions
Hydroboration: Catalysts such as nickel or cobalt are often used to facilitate the hydroboration of alkenes and alkynes.
Reduction: Sodium tert-butoxide (NaOtBu) is commonly used as a catalyst for the reduction of ketones and aldehydes.
Borylation: Transition metal catalysts like palladium are used in borylation reactions.
Major Products Formed
Hydroboration: Organoboranes
Reduction: Alcohols
Borylation: Boronic esters
類似化合物との比較
Similar Compounds
Catecholborane: Another borane compound used in hydroboration reactions.
Dicyclohexylborane: Used in hydroboration of alkynes.
Uniqueness of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is unique due to its high reactivity and selectivity in hydroboration reactions. It is also versatile, being used in both catalyst-free and catalyst-assisted reactions . Additionally, pinacolborane’s ability to form stable boronic esters makes it valuable in organic synthesis .
特性
InChI |
InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWAYBEOJRFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(C(O1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422852 | |
| Record name | Pinacolborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-63-8 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacolborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)





![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)


![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)


